2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide is a complex organic compound that belongs to the class of indolecarboxamides and derivatives. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its biological activity and potential applications in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 452.976 g/mol.
The compound has garnered interest in scientific research due to its potential therapeutic properties, particularly in the context of cancer treatment and other diseases. Its classification as a small molecule indicates that it may interact with biological systems at a molecular level, influencing various biochemical pathways.
The synthesis of 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide typically involves multiple steps, including the formation of key intermediates. While specific synthetic routes for this compound were not detailed in the search results, similar compounds often undergo reactions such as:
Technical details regarding the conditions (temperature, solvents, catalysts) and yields would typically be documented in experimental protocols or research articles focused on synthetic methodologies.
The molecular structure of 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide can be represented using various structural formulas:
CC(C)N1CCC(CC1)NC(=O)C1=CC2=C(C=CC=C2)N1CC(=O)NC1=CC=C(Cl)C=C1
This notation provides a compact representation of the compound's structure, highlighting its functional groups and connectivity.
These identifiers are crucial for database searches and computational modeling.
The chemical reactivity of 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide can be explored through various reactions typical for compounds containing amides and heterocycles:
These reactions provide insights into how the compound can be modified to enhance its therapeutic profile or reduce side effects.
The mechanism of action for 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide is likely linked to its ability to modulate specific biological pathways. Research indicates that compounds with similar structures can influence:
Understanding these mechanisms is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic benefits.
The physical properties of 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide include:
Chemical properties such as reactivity with acids/bases and stability under various conditions (light, heat) also play a significant role in its application as a pharmaceutical agent.
The primary applications of 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide lie within medicinal chemistry. It may serve as a lead compound for developing new drugs targeting:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8